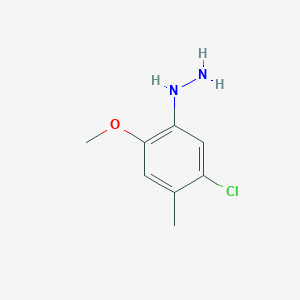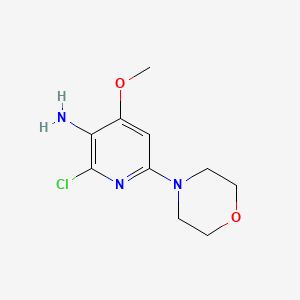![molecular formula C13H12S B8369655 2'-Methyl-[1,1'-biphenyl]-2-thiolE CAS No. 87221-17-8](/img/structure/B8369655.png)
2'-Methyl-[1,1'-biphenyl]-2-thiolE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2’-Methyl[1,1’-biphenyl]-2-thiol is an organic compound with the molecular formula C13H12S It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a thiol group (-SH) is attached to the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl[1,1’-biphenyl]-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1-methylbenzene and thiophenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.
Procedure: The 2-bromo-1-methylbenzene is reacted with thiophenol in the presence of the palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours.
Purification: After the reaction is complete, the product is purified by column chromatography to obtain pure 2’-Methyl[1,1’-biphenyl]-2-thiol.
Industrial Production Methods
Industrial production methods for 2’-Methyl[1,1’-biphenyl]-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2’-Methyl[1,1’-biphenyl]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-Methyl[1,1’-biphenyl]-2-disulfide.
Reduction: Formation of 2’-Methyl[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
2’-Methyl[1,1’-biphenyl]-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2’-Methyl[1,1’-biphenyl]-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
2-Methyl[1,1’-biphenyl]: Lacks the thiol group, making it less reactive in certain chemical reactions.
2’-Methyl[1,1’-biphenyl]-4-thiol: Similar structure but with the thiol group at a different position, leading to different reactivity and properties.
2-Phenylthiophenol: Contains a thiol group but lacks the biphenyl structure, resulting in different chemical behavior.
Uniqueness
2’-Methyl[1,1’-biphenyl]-2-thiol is unique due to the presence of both a methyl group and a thiol group on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
87221-17-8 |
|---|---|
分子式 |
C13H12S |
分子量 |
200.30 g/mol |
IUPAC名 |
2-(2-methylphenyl)benzenethiol |
InChI |
InChI=1S/C13H12S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 |
InChIキー |
KOQGXYGQUONZGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=CC=C2S |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Acetamidophenoxy)ethoxy]ethanol](/img/structure/B8369595.png)

![N-Cyclopentyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8369599.png)










